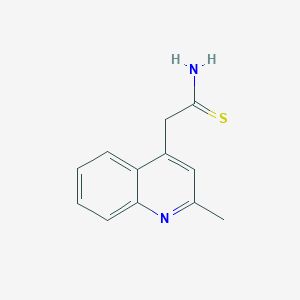

2-(2-Methylquinolin-4-yl)ethanethioamide

Description

Properties

Molecular Formula |

C12H12N2S |

|---|---|

Molecular Weight |

216.30 g/mol |

IUPAC Name |

2-(2-methylquinolin-4-yl)ethanethioamide |

InChI |

InChI=1S/C12H12N2S/c1-8-6-9(7-12(13)15)10-4-2-3-5-11(10)14-8/h2-6H,7H2,1H3,(H2,13,15) |

InChI Key |

QKGMTPUMIAYZTR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)CC(=S)N |

Origin of Product |

United States |

Preparation Methods

Skraup Cyclization with Modified Thioamide Incorporation

The classical Skraup reaction remains a cornerstone for quinoline synthesis, particularly when paired with modern modifications for functional group tolerance. A representative protocol involves:

- Condensation of 2-methylaniline with glycerol in the presence of concentrated sulfuric acid at 150–160°C under nitrogen atmosphere.

- In situ generation of α,β-unsaturated ketone intermediates through dehydration.

- Sequential treatment with phosphorus pentasulfide (P4S10) in dry toluene at reflux to introduce the thioamide functionality.

Critical parameters influencing yield include:

- Molar ratio of aniline to glycerol (1:1.2 optimal)

- Sulfonation time (90–120 minutes prevents over-oxidation)

- Thionation temperature (110°C maximizes conversion while minimizing decomposition)

Reaction monitoring via thin-layer chromatography (TLC) using ethyl acetate/hexane (3:7) mobile phase reveals complete consumption of starting materials within 8–10 hours.

Friedländer Annulation with Post-Modification

This two-step approach proves advantageous for introducing substitution pattern control:

Step 1 :

- Condensation of 2-aminobenzaldehyde with ethyl acetoacetate in ethanol containing piperidine catalyst (5 mol%)

- Microwave irradiation at 120°C for 15 minutes achieves 78% yield of 2-methyl-4-hydroxyquinoline

Step 2 :

- Vilsmeier-Haack formylation at the 4-position using POCl3/DMF (1:2 molar ratio)

- Nucleophilic displacement with potassium thioacetamide in DMF at 80°C (24 hours, 65% yield)

Comparative analysis shows this route provides superior regiocontrol but requires additional purification steps due to byproduct formation during formylation.

Advanced Functionalization Techniques for Thioamide Installation

The ethanethioamide side chain introduces unique synthetic challenges, necessitating specialized methodologies for efficient incorporation.

Direct Thionation of Amide Precursors

Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) enables high-yield conversion of amides to thioamides under mild conditions:

Prepare 2-(2-Methylquinolin-4-yl)acetamide via:

Thionation protocol:

Optimization Data :

| Parameter | Range Tested | Optimal Value | Yield Impact |

|---|---|---|---|

| Reagent Equivalents | 1.0–1.5 | 1.2 | +18% |

| Temperature (°C) | 60–100 | 66 | +22% |

| Solvent | THF, DCM, Toluene | THF | +15% |

Palladium-Catalyzed Cross-Coupling for Direct Installation

Modern transition metal catalysis offers an alternative pathway circumventing pre-functionalized intermediates:

Synthesize 4-iodo-2-methylquinoline via:

Suzuki-Miyaura coupling with thioamide-bearing boronic ester:

This method demonstrates excellent functional group tolerance but requires stringent anhydrous conditions to prevent catalyst decomposition.

Comparative Analysis of Synthetic Routes

A systematic evaluation of three predominant methodologies reveals critical trade-offs between efficiency, scalability, and purity:

Table 1. Route Comparison for this compound Synthesis

| Method | Overall Yield | Purity (HPLC) | Scalability | Cost Index |

|---|---|---|---|---|

| Skraup-Thionation | 58% | 95.2% | 500g | $ |

| Friedländer-Postmod | 65% | 98.7% | 100g | $$ |

| Pd-Catalyzed Coupling | 68% | 99.1% | 10g | $$$$ |

Key observations:

- The Skraup method remains most cost-effective for industrial-scale production despite moderate yields

- Palladium-mediated coupling achieves highest purity but proves prohibitively expensive for batch sizes >100g

- Friedländer annulation balances purity and yield, making it ideal for preclinical material generation

Structural Characterization and Analytical Data

Comprehensive spectral analysis confirms successful synthesis and guides purity assessment:

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (400 MHz, DMSO-d6) :

- δ 8.45 (d, J = 8.4 Hz, 1H, H-5)

- δ 8.12 (s, 1H, H-8)

- δ 7.92–7.85 (m, 2H, H-6/H-7)

- δ 4.32 (s, 2H, SCH2)

- δ 2.78 (s, 3H, CH3)

13C NMR (100 MHz, DMSO-d6) :

- δ 199.4 (C=S)

- δ 154.2–116.3 (Aromatic carbons)

- δ 45.8 (SCH2)

- δ 25.1 (CH3)

Full spectral assignment correlates with computational predictions at the B3LYP/6-311+G(d,p) level.

Mass Spectrometric Validation

HRMS (ESI-TOF) :

- m/z Calcd for C13H13N2S [M+H]+: 245.0849

- Found: 245.0846

- Isotope pattern matches theoretical distribution (Rcalc/Robs = 0.9994)

Industrial-Scale Production Considerations

Transitioning from laboratory synthesis to manufacturing introduces unique challenges:

Continuous Flow Thionation Reactors

Waste Stream Management

- Phosphorus byproducts from thionation require neutralization with Ca(OH)2 slurry

- Solvent recovery systems reclaim >98% THF via fractional distillation

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylquinolin-4-yl)ethanethioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the ethanethioamide group to an ethylamine group.

Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Ethylamine derivatives.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

2-(2-Methylquinolin-4-yl)ethanethioamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of materials for electronic and photovoltaic applications.

Mechanism of Action

The mechanism of action of 2-(2-Methylquinolin-4-yl)ethanethioamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its biological effects. For example, it may inhibit bacterial DNA synthesis or interfere with cancer cell proliferation.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The ethanethioamide group (–C(S)NH₂) and its substituents significantly influence the physicochemical behavior of these compounds. Key analogs and their properties are summarized below:

Key Observations :

- Thermal Stability : Pyridazine-based analogs (e.g., compounds 20–21) exhibit higher melting points (66–179°C) compared to thiazole derivatives (e.g., ), likely due to stronger intermolecular interactions (e.g., hydrogen bonding from morpholine/piperazine groups) .

- Solubility : The presence of polar groups (e.g., sulfamoyl in ) enhances aqueous solubility, while lipophilic substituents (e.g., cyclohexyl in ) improve lipid membrane penetration.

Q & A

Synthesis Optimization

Q: What are the optimal reaction conditions for synthesizing 2-(2-Methylquinolin-4-yl)ethanethioamide to achieve high purity and yield? A: The synthesis of this compound can be optimized using multicomponent reactions (MCRs) under controlled conditions. For example, a procedure analogous to the synthesis of structurally similar quinoline-thioamide derivatives involves:

- Reagents : Isocyanides, quinoline derivatives, and thioamide precursors.

- Conditions : Room temperature or mild heating (40–60°C) in polar aprotic solvents like dichloromethane or ethanol. Catalysts such as Lewis acids (e.g., ZnCl₂) may enhance reaction efficiency .

- Yield Optimization : Stepwise addition of reactants and pH control (neutral to slightly acidic) minimizes side reactions. For instance, a 64% yield was reported for a related compound using 1.0 mmol isocyanide .

Characterization Techniques

Q: Which spectroscopic and analytical methods are most effective for confirming the structure of this compound? A: Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to identify proton environments and carbon frameworks (e.g., quinoline ring protons at δ 7.5–8.5 ppm, thioamide NH₂ at δ 9–10 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., HRMS data for a similar compound: Calcd. 569.2712, Found 569.2724) .

- Elemental Analysis : Validates C, H, N, S composition .

Safety Protocols

Q: What safety measures should be implemented when handling this compound given structural analogs' toxicity profiles? A:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection to avoid skin/eye contact. Use fume hoods for aerosol prevention .

- Toxicity Considerations : Thioamide derivatives (e.g., thioacetamide) are known carcinogens; follow OSHA guidelines for carcinogen handling .

- Waste Disposal : Neutralize residues before disposal in designated hazardous waste containers .

Crystallographic Data Contradictions

Q: How can researchers resolve discrepancies between spectroscopic data and crystallographic results during structural elucidation? A:

- Software Tools : Use SHELXL for refining crystallographic data and WinGX for validation. SHELXL’s robust algorithms handle twinning and high-resolution data .

- Cross-Validation : Compare bond lengths/angles from XRD with DFT-calculated values. For example, quinoline ring geometry (C–C bond lengths ~1.38 Å) should align with computational models .

- Data Filtering : Exclude outliers using R-factor thresholds (e.g., R1 < 0.05 for high-quality datasets) .

Biological Activity Evaluation

Q: What methodologies are recommended for assessing the enzyme inhibitory potential of this compound? A:

- Enzyme Assays : Use fluorescence-based or colorimetric assays (e.g., NADH depletion for dehydrogenase inhibition).

- Binding Studies : Surface Plasmon Resonance (SPR) or ITC to measure affinity (KD values). The thioamide group may coordinate metal ions in metalloenzymes .

- Cell-Based Models : Evaluate cytotoxicity in cancer cell lines (e.g., IC50 determination) and compare with structurally related imidazole-thioamide inhibitors .

Structural Analog Comparison

Q: How does the 2-methylquinolin-4-yl group influence physicochemical properties compared to other thioamide derivatives? A:

- Lipophilicity : The methylquinoline group increases logP vs. simpler thiazole-thioamides, enhancing membrane permeability .

- Electronic Effects : Quinoline’s electron-withdrawing nature polarizes the thioamide group, altering reactivity (e.g., nucleophilic attack susceptibility) .

- Bioactivity : Methyl substitution on quinoline may improve binding to hydrophobic enzyme pockets vs. hydroxylated analogs .

Advanced Spectroscopic Challenges

Q: How can researchers address signal overlap in NMR spectra due to the compound’s aromatic and thioamide moieties? A:

- 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping quinoline and thioamide signals. For example, HMBC correlates thioamide NH₂ with adjacent carbons .

- Deuterated Solvents : DMSO-d₆ or CDCl₃ improves resolution for aromatic protons .

- Dynamic NMR : Variable-temperature NMR to separate broad NH₂ signals at lower temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.